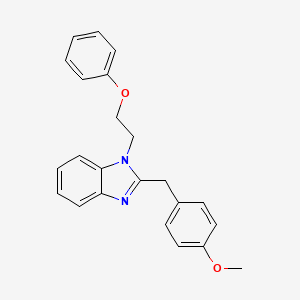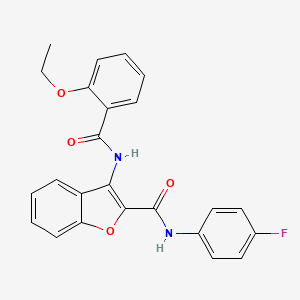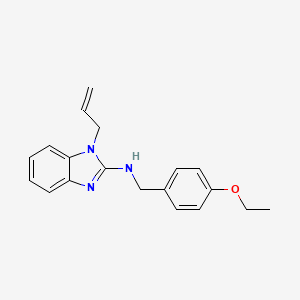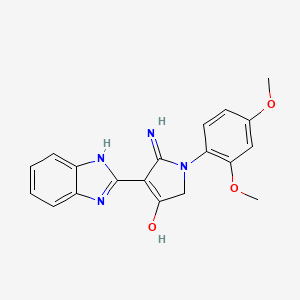![molecular formula C19H21N7O6S3 B11418942 7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418942.png)
7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including pyrazole, thiadiazole, and azabicyclo structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, typically through the reaction of a β-keto ester with hydrazine derivatives under acidic conditions.
Attachment of the Nitro Group: The nitro group is introduced via nitration, often using a mixture of nitric acid and sulfuric acid.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Coupling Reactions: The pyrazole and thiadiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Cyclization: The final step involves cyclization to form the azabicyclo structure, which can be achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole and pyrazole rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted amides and thioethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as an antimicrobial agent due to its structural similarity to known antibiotics. It can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
Signal Transduction Interference: The compound can interfere with signal transduction pathways in cancer cells, inhibiting their growth and proliferation.
Anti-inflammatory Action: It can modulate the activity of inflammatory mediators, reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefazolin: An antibiotic with a similar azabicyclo structure.
Metronidazole: Contains a nitroimidazole ring, similar to the nitropyrazole in the compound.
Thiadiazole Derivatives: Various compounds containing the thiadiazole ring, used in antimicrobial and anticancer research.
Uniqueness
The uniqueness of this compound lies in its combination of multiple bioactive moieties within a single molecule. This allows it to interact with a broader range of biological targets, potentially leading to more effective treatments with fewer side effects.
Propriétés
Formule moléculaire |
C19H21N7O6S3 |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
7-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21N7O6S3/c1-8(5-24-9(2)4-12(23-24)26(31)32)15(27)20-13-16(28)25-14(18(29)30)11(6-33-17(13)25)7-34-19-22-21-10(3)35-19/h4,8,13,17H,5-7H2,1-3H3,(H,20,27)(H,29,30) |
Clé InChI |
NVELSXNLMYTSRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418861.png)
![7-(2,5-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418863.png)
![1-(3-chlorophenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418875.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418888.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide](/img/structure/B11418894.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11418910.png)
![3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B11418914.png)
![1-(4-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418915.png)


![11-acetyl-4-(5-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11418931.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11418948.png)
